molecular formula C6H9ClN4 B1149240 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride CAS No. 157327-52-1

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride

Cat. No.: B1149240
CAS No.: 157327-52-1
M. Wt: 172.61 g/mol
InChI Key: IBODCRGNLKYVGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound Overview and Classification

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride belongs to the class of heterocyclic organic compounds known as pyrrolopyrimidines, which are characterized by their nitrogen-containing fused ring systems. These compounds exhibit diverse biological activities and have garnered significant attention in pharmaceutical research due to their structural versatility and potential therapeutic applications. The specific arrangement of nitrogen atoms within the fused ring system contributes to the compound's unique chemical properties and biological interactions.

The compound serves as both a synthetic intermediate and an active pharmaceutical ingredient precursor in medicinal chemistry research. Its structural framework provides a foundation for developing kinase inhibitors, particularly those targeting ataxia telangiectasia and Rad3-related kinase, which plays a crucial role in DNA damage response mechanisms. The pyrrolopyrimidine scaffold has demonstrated effectiveness in creating multi-target inhibitors that can simultaneously affect multiple biological pathways.

The dihydrochloride salt formation significantly improves the compound's handling characteristics compared to its free base form. This salt formation enhances water solubility while maintaining chemical stability under standard laboratory conditions. The improved solubility profile makes the compound more suitable for biological assays and pharmaceutical formulation studies, expanding its utility in research applications.

Historical Context and Research Significance

The development of pyrrolopyrimidine compounds as therapeutic agents has been driven by their structural similarity to naturally occurring purines and their ability to interact with various biological targets. Research into 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine derivatives has intensified in recent years, particularly following discoveries regarding their kinase inhibitory properties. These findings have positioned pyrrolopyrimidines as important scaffolds for drug discovery programs.

The compound's research significance extends beyond its immediate biological activities to include its role as a chemical building block for more complex molecular architectures. Synthetic chemists have utilized this scaffold to create libraries of compounds with varying substitution patterns, enabling systematic structure-activity relationship studies. The modular nature of the pyrrolopyrimidine framework allows for strategic modifications that can fine-tune biological activity and selectivity profiles.

Recent pharmaceutical research has highlighted the potential of pyrrolopyrimidine derivatives in addressing unmet medical needs, particularly in oncology and inflammatory diseases. The ability to modify the core structure while maintaining essential binding interactions has made these compounds attractive starting points for medicinal chemistry optimization campaigns. The compound's versatility in synthetic transformations further enhances its value as a research tool.

Properties

CAS No.

157327-52-1

Molecular Formula

C6H9ClN4

Molecular Weight

172.61 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine;hydrochloride

InChI

InChI=1S/C6H8N4.ClH/c7-6-9-2-4-1-8-3-5(4)10-6;/h2,8H,1,3H2,(H2,7,9,10);1H

InChI Key

IBODCRGNLKYVGC-UHFFFAOYSA-N

SMILES

C1C2=CN=C(N=C2CN1)N.Cl.Cl

Canonical SMILES

C1C2=CN=C(N=C2CN1)N.Cl

Origin of Product

United States

Preparation Methods

Ester-to-Lactam Conversion

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate serves as a common starting material. Stepwise transformations include:

  • Thioether oxidation to sulfone/sulfoxide using m-CPBA or hydrogen peroxide.

  • Ring closure with a diamine (e.g., 1,3-diaminopropane) in THF at −10°C to form the pyrrolo ring.

  • Lactam formation via intramolecular amidation under basic conditions (LiHMDS, −5°C).

This route achieves >50% yield per step, with palladium residues <1 ppm after workup.

Aldehyde-Based Cyclization

Alternative pathways utilize 4-chloro-2-(methylthio)pyrimidine-5-carbaldehyde. Condensation with azetidine-3-amine in DMF at 80°C forms the dihydro-pyrrolo ring, followed by oxidation and HCl-mediated salt formation.

Coupling Reactions for Amine Functionalization

Introducing the 2-amine group requires selective substitution at the pyrimidine C2 position. WO2018005865A1 details a low-temperature coupling strategy.

Sulfone/Sulfoxide Displacement

2’-(Methylsulfonyl)-pyrrolo[3,4-d]pyrimidine intermediates react with ammonia or protected amines:

  • Conditions : LiHMDS (3 equiv) in THF at 5°C.

  • Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by electron-withdrawing sulfone groups.

  • Yield : 50–65% after quenching with NH4Cl.

Direct Amination

WO2012092880A1 discloses direct amination using NH3 gas in dioxane at 120°C, though this method risks over-amination at C4.

Salt Formation and Purification

The dihydrochloride salt is formed by treating the free base with HCl gas in ethanol. Key parameters include:

  • Stoichiometry : 2.2 equiv HCl to ensure complete protonation.

  • Crystallization : Anti-solvent (diethyl ether) addition at 0°C yields 95% pure product.

  • Purging Impurities : Recrystallization from MeOH/EtOAc removes residual Pd and unreacted starting materials.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield Purity
Ester-based cyclizationEthyl pyrimidine carboxylateLactam formation (−5°C)58%97%
Aldehyde condensationPyrimidine carbaldehydeCyclization (80°C)42%93%
Sulfone displacementMethylsulfonyl intermediateSNAr coupling (5°C)65%96%

Data synthesized from.

Process Optimization and Scalability

Temperature Control

Coupling reactions below 10°C minimize side products (e.g., C4 amination).

Solvent Selection

THF and DMF outperform DMSO in lactam formation due to better nucleophile solubility.

Chromatography-Free Purification

Crystallization techniques eliminate column chromatography, critical for kilogram-scale production.

Analytical Characterization

  • HPLC : Purity >95% (C18 column, 0.1% TFA in H2O/MeCN).

  • NMR : δ 8.2 (s, 1H, pyrimidine-H), 3.4–3.6 (m, 4H, pyrrolidine-H).

  • XRPD : Confirms dihydrochloride crystallinity .

Chemical Reactions Analysis

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Inhibition of Focal Adhesion Kinases (FAK)

One of the primary applications of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride is its role as an inhibitor of focal adhesion kinases (FAK) and Pyk2. These kinases are crucial in regulating cell growth and survival, with overexpression linked to malignancies in various cancers. The compound has been shown to inhibit these kinases effectively, making it a candidate for developing treatments for proliferative disorders such as cancer .

G Protein-Coupled Receptor Agonism

Research indicates that derivatives of this compound can act as agonists for G protein-coupled receptor 119 (GPR119), which is implicated in metabolic regulation and has potential therapeutic applications in treating diabetes and obesity. The discovery of these agonists highlights the versatility of the compound in targeting metabolic pathways .

Selectivity Towards Kinase Inhibition

Recent studies have demonstrated that modifications to the core structure of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine can enhance selectivity for specific kinases. For instance, derivatives have been developed that show exceptional selectivity towards cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. This selectivity can lead to more effective cancer therapies with fewer side effects .

Case Study 1: FAK Inhibition and Cancer Treatment

In a study exploring the effects of FAK inhibitors on tumor growth, researchers utilized this compound as a lead compound. The results indicated significant reduction in tumor size and metastasis in animal models when treated with this compound compared to controls. The dual inhibition of FAK and Pyk2 was particularly noted for enhancing anti-tumor efficacy .

Case Study 2: GPR119 Agonism

Another investigation focused on the agonistic properties of modified derivatives of the compound on GPR119 receptors. The results showed improved insulin sensitivity and reduced blood glucose levels in diabetic models, suggesting a promising avenue for diabetes treatment through modulation of this receptor pathway .

Data Table: Summary of Applications

Application AreaDescriptionReferences
FAK/Pyk2 InhibitionInhibits pathways involved in cancer proliferation; potential anti-cancer agent
GPR119 AgonismModulates metabolic pathways; potential treatment for diabetes and obesity
Selective Kinase InhibitionEnhances selectivity towards specific kinases like CDKs; implications for targeted therapy

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death. By binding to the allosteric pocket of RIPK1, this compound prevents the formation of necrosomes, thereby inhibiting the necroptosis pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrrolo-pyrimidine derivatives. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituents Key Features Applications
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride (157327-52-1) C₆H₉N₅·2HCl Amine at C2; fused pyrrolidine-pyrimidine High solubility (salt form), synthetic versatility Kinase inhibitor intermediates, coupling reactions
PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidin-2-amine) C₁₅H₁₈ClN₅ Chlorophenyl, t-butyl groups Src kinase inhibition (IC₅₀ = 5–100 nM) Biochemical tool for Src family kinase studies
4-(4-Chloro-2-methylphenyl)-6-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine (1046858-60-9) C₁₅H₁₇ClN₄ Chloro-methylphenyl, ethyl groups Increased lipophilicity (logP ~3.2*) Potential kinase-targeted drug candidate
[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride (1609399-77-0) C₁₀H₁₅N₃·2HCl Cyclopentane-fused pyrimidine Enhanced ring strain; altered binding affinity Reference standard for drug impurity profiling

Key Differentiators

Structural Backbone :

  • The target compound features a pyrrolo[3,4-d]pyrimidine scaffold, distinct from pyrazolo[3,4-d]pyrimidine (PP2/PP3) or cyclopenta[d]pyrimidine derivatives. This impacts electronic properties and steric accessibility .
  • Substituents at C4/C6 (e.g., ethyl, chloro-methylphenyl) in analogues like CAS 1046858-60-9 alter hydrophobicity and target selectivity .

Biological Activity :

  • PP2 (pyrazolo-pyrimidine) is a potent Src kinase inhibitor, while the target compound’s activity is primarily synthetic (e.g., coupling to indenyl or sulfonyl groups in intermediates) .
  • Cyclopenta[d]pyrimidine derivatives (e.g., CAS 1609399-77-0) exhibit distinct pharmacodynamic profiles due to ring strain, influencing metabolic stability .

Synthetic Utility :

  • The dihydrochloride salt form of the target compound facilitates reactions in polar solvents (e.g., DMF, dichloromethane), as seen in couplings with indenyl amines or sulfonyl chlorides .
  • In contrast, tert-butyl or chloroaryl substituents (e.g., PP2) require inert conditions for stability .

Biological Activity

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride (CAS No. 157327-52-1) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C6_6H8_8Cl2_2N4_4
Molecular Weight: 209.08 g/mol
InChI Key: IDVFIDIYCKHAEX-UHFFFAOYSA-N
Physical Form: Solid
Purity: ≥95%

The compound's biological activity is primarily attributed to its interaction with various biological targets. It has been identified as a selective agonist for G protein-coupled receptor 119 (GPR119), which plays a significant role in glucose homeostasis and insulin secretion from pancreatic beta cells . This interaction suggests potential applications in treating type 2 diabetes.

Antiviral Activity

In related research, pyrimidine-based compounds have demonstrated antiviral activity against influenza viruses. For example, a study reported that certain pyrimidine derivatives reduced viral loads significantly in infected mice models . Although direct studies on the dihydrochloride form are scarce, the structural framework indicates potential antiviral efficacy.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, related compounds have shown favorable absorption characteristics and brain penetration capabilities. For instance, compounds similar in structure demonstrated high gastrointestinal absorption and significant central nervous system penetration in vivo studies .

Case Studies and Research Findings

  • GPR119 Agonism : A study identified a series of indoline and pyrrolopyrimidine derivatives as GPR119 agonists. The lead compound exhibited excellent pharmacokinetic properties and improved glycemic control in rodent models, supporting the therapeutic potential of GPR119 modulation for diabetes management .
  • Antimicrobial Evaluation : In a comparative study of pyrrole derivatives, several compounds were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings indicated that modifications to the pyrrole structure enhanced antimicrobial potency, suggesting that similar modifications could be explored for this compound .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride with high purity?

  • Methodology :

  • Step 1 : Optimize ring-closure reactions using pyrrolo[3,4-d]pyrimidine precursors under acidic conditions. Purification via column chromatography with gradients of methanol/chloroform improves yield (up to 85%) .
  • Step 2 : Confirm purity (>97%) via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and characterize using 1^1H/13^13C NMR and HRMS. For dihydrochloride salt formation, use HCl gas in anhydrous ether .
    • Key Data : Molecular weight = 208.09 g/mol (free base); 2HCl salt confirmed by Cl^- ion titration .

Q. How should researchers assess the stability of this compound under different storage conditions?

  • Methodology :

  • Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via LC-MS/MS (e.g., detection of hydrolyzed or oxidized byproducts) .
  • Critical Finding : The dihydrochloride form shows improved stability over the free base, with <5% degradation at 2–8°C over 12 months .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodology :

  • Use derivatization with d6-N,N-dimethyl analogs to enhance LC-MS/MS sensitivity. PRM (parallel reaction monitoring) mode achieves LOQs of 1–5 fg on-column for serum samples .
  • Validation Parameters : Linear range = 0.1–100 ng/mL; intraday precision <10% RSD .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data (e.g., FAAH vs. ATR inhibition)?

  • Methodology :

  • Hypothesis Testing : Compare assay conditions (e.g., enzyme sources, ATP concentrations). For FAAH modulation, use human recombinant enzymes at pH 7.4 with 10 µM substrate ; for ATR inhibition, employ kinase assays with 1 mM ATP .
  • Data Reconciliation : Structural analogs with methyl substitutions at C2 show divergent selectivity—ATR IC50_{50} = 12 nM vs. FAAH IC50_{50} >1 µM .

Q. What strategies optimize structure-activity relationships (SAR) for kinase inhibition?

  • Methodology :

  • Core Modifications : Introduce 7,7-dimethyl groups to the pyrrolo[3,4-d]pyrimidine scaffold. This increases ATR binding affinity (ΔG = -9.2 kcal/mol) by enhancing hydrophobic interactions .
  • Validation : Co-crystallization with ATR kinase (PDB: 7XYZ) confirms key hydrogen bonds at Asp2241 and Val2243 .

Q. How to address batch-to-batch variability in impurity profiles during scale-up synthesis?

  • Methodology :

  • Impurity Mapping : Use LC-HRMS to identify common byproducts (e.g., 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5,7-dione at m/z 280.02) .
  • Process Control : Adjust reaction stoichiometry (amine:chloride = 1:2.2) and implement in-line FTIR to monitor HCl gas flow rates .

Critical Notes

  • Contradictory Data : FAAH modulation reported in conflicts with ATR selectivity in . This may arise from divergent assay protocols or substituent effects.
  • Analytical Gaps : No published stability data for >40°C conditions; further studies needed for industrial relevance (avoiding commercial focus).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.